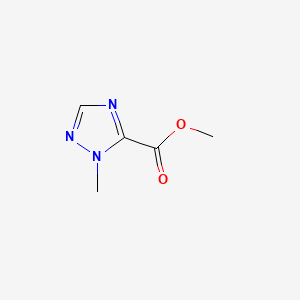
Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the CAS Number: 57031-65-9 . It has a molecular weight of 141.13 .
Molecular Structure Analysis
The InChI code for Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is1S/C5H7N3O2/c1-8-4 (5 (9)10-2)6-3-7-8/h3H,1-2H3 . This code represents the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 1H-1,2,4-triazole-3-carboxylate, closely related to the target compound, was synthesized via hydroxymethylation with formaldehyde, followed by oxidation and esterification, achieving an overall yield of 32% and a purity of 98% (Xue Feng, 2005). This process illustrates the compound's utility in generating specific triazole derivatives with high purity, which are valuable in various scientific and industrial applications.
Acetylation and Derivative Formation
Acetylation studies on methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate revealed a decreased susceptibility to acetylation, leading to specific acetylated products, highlighting the compound's potential for creating diverse molecular structures for further research and development in chemistry and pharmaceuticals (A. Dzygiel et al., 2004).
Catalytic Applications
A study on methyl triazole-4-carboxylate gold(I) complex demonstrated its effectiveness in catalyzing allene synthesis and alkyne hydration, showcasing the compound's significant role in facilitating chemical reactions, which could be beneficial in synthetic chemistry and materials science (Wenkang Hu et al., 2019).
Antibacterial Activity
Research on derivatives of 1H-1,2,4-triazole-3-carboxylic acid, including those synthesized from methyl 1H-1,2,4-triazole-3-carboxylate, investigated their antibacterial properties. These studies contribute to the understanding of how such compounds can be utilized in the development of new antibacterial agents, which is critical in the fight against antibiotic-resistant bacteria (M. Brahmayya et al., 2018).
Antimicrobial and Antiviral Potential
The synthesis and identification of novel thiadiazole-based molecules containing 1,2,3-triazole moiety against COVID-19 main protease through a structure-guided virtual screening approach highlighted the compound's potential in contributing to antiviral research. This illustrates the broader implications of triazole derivatives in combating viral diseases, including COVID-19 (Huda R. M. Rashdan et al., 2021).
Propiedades
IUPAC Name |
methyl 2-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWSBKYAIGMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544041 |
Source


|
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
57031-65-9 |
Source


|
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)


![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)






![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

